2,4-dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N2OS/c1-17-5-4-6-18(13-17)16-31-24-15-29(23-8-3-2-7-21(23)24)12-11-28-25(30)20-10-9-19(26)14-22(20)27/h2-10,13-15H,11-12,16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCHJKDOVYIVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of the indole core, introduction of the 3-methylphenylmethylsulfanyl group, and subsequent coupling with 2,4-dichlorobenzoyl chloride . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to drive the reactions to completion . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,4-dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s indole structure makes it a candidate for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity . The sulfanyl group may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
2,4-Dichloro-N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)Amino)Ethyl)Benzamide
- Key Structural Differences: Replaces the indole-sulfanyl group with a trichloroethyl-thiadiazole-phenoxy moiety.
- Activity : Exhibits superior DHFR inhibition (ΔG = −9.0 kcal/mol) via three hydrogen bonds with Asp21, Ser59, and Tyr22 in the DHFR active site .
- Advantage : Enhanced binding affinity compared to the target compound, attributed to the thiadiazole ring’s hydrogen-bonding capacity and trichloroethyl group’s steric effects.
4-Fluoro-N-[2-(3-{[(3-Fluorophenyl)Methyl]Sulfanyl}-1H-Indol-1-yl)Ethyl]Benzamide (C064-0168)
- Key Structural Differences: Substitutes dichlorobenzamide with a monofluoro variant and replaces 3-methylphenyl with 3-fluorophenyl in the sulfanyl group.
- Activity : Fluorination likely improves metabolic stability and membrane permeability but may reduce DHFR binding due to weaker halogen interactions compared to chlorine .
- Advantage: Potential for enhanced pharmacokinetic profiles in vivo.
4-Chloro-N-{2-[3-({[(2,3-Dihydro-1,4-Benzodioxin-6-yl)Carbamoyl]Methyl}Sulfanyl)-1H-Indol-1-yl]Ethyl}Benzamide (BA99386)
- Key Structural Differences : Incorporates a benzodioxin-carbamoyl extension on the sulfanyl group.
- Activity: Increased molecular weight (522.02 vs.
- Disadvantage : Structural complexity may limit solubility.
N-[2-(3-{[2-(2,3-Dihydro-1,4-Benzodioxin-6-ylamino)-2-Oxoethyl]Sulfanyl}-1H-Indol-1-yl)Ethyl]-3-(Trifluoromethyl)Benzamide (DF3)
- Key Structural Differences : Features a trifluoromethylbenzamide core and a benzodioxin-ethylsulfanyl group.
- Activity : The trifluoromethyl group enhances lipophilicity and target affinity through hydrophobic interactions. However, the larger structure (63 atoms, 67 bonds) may reduce bioavailability .
2,4-Dichloro-N-(2-[(4-Chlorophenyl)Sulfanyl]Ethyl)Benzamide
- Key Structural Differences : Simplifies the indole-sulfanyl group to a 4-chlorophenylsulfanyl-ethyl chain.
- Activity: Reduced molecular weight (360.69 vs.
Critical Analysis of Research Findings
- DHFR Inhibition : The thiadiazole analog (ΔG = −9.0 kcal/mol) outperforms the target compound, highlighting the importance of heterocyclic rings in binding .
- Halogen Effects : Chlorine (electronegative, polarizable) enhances DHFR affinity compared to fluorine, as seen in the fluorinated analog’s lack of reported activity .
Biological Activity
2,4-Dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C19H19Cl2N3OS
- Molecular Weight : 396.35 g/mol
- CAS Number : 79115-35-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its anticancer properties. The following sections detail the findings from these studies.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer activity against several cancer cell lines.
Mechanism of Action :
- Inhibition of Cell Proliferation : The compound has shown to inhibit the proliferation of cancer cells by inducing apoptosis and autophagy.
- Targeting Specific Pathways : It interacts with key signaling pathways involved in cancer progression, such as the MAPK/ERK and PI3K/Akt pathways.
Case Studies :
- A study demonstrated that this compound reduced cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values in the low micromolar range, indicating potent anticancer effects .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also shown antimicrobial activity against various bacterial strains.
Research Findings :
- In vitro studies indicate that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria, with a notable effectiveness against Staphylococcus aureus and Escherichia coli .
Pharmacological Studies
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound.
ADME Properties
- Absorption : The compound shows good oral bioavailability.
- Distribution : It is widely distributed in tissues with a high affinity for lipid-rich environments.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
